3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with a 4-chlorophenyl group at position 3, a methylsulfonyl group at position 6, and an amine at position 5. Its molecular formula is C₁₄H₁₂ClN₅O₂S, and its molecular weight is 349.80 g/mol.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFDWDLSLXLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, with CAS Number 685107-25-9, is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antifungal, and antitubercular properties.
- Molecular Formula : C13H11ClN4O2S
- Molecular Weight : 322.77 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core structure with a chlorophenyl and methylsulfonyl substituent.
Antifungal Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antifungal activity. A study indicated that compounds similar to this compound demonstrated potent antifungal effects against various pathogenic fungi strains. Specifically, some derivatives achieved IC50 values comparable to established antifungal agents .
Antitubercular Activity
In vitro tests have revealed that certain pyrazolo derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv. The biological evaluation indicated that these compounds could serve as potential candidates for further development in treating tuberculosis .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in several studies. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from this scaffold showed significant inhibition of COX-2 with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to improved binding affinity to biological targets.
- Methylsulfonyl Substituent : Potentially increases solubility and bioavailability.
Research Findings and Case Studies
Comparaison Avec Des Composés Similaires
Table 1: Substituent Effects on Pyrazolopyrimidine Derivatives
Key Observations:
Fluorine substitution (e.g., in compounds) correlates with potent anti-mycobacterial activity (IC₅₀ <1 µM), suggesting chlorine might alter target binding or metabolic stability .
Methylsulfonyl at Position 6 :
- The methylsulfonyl group in the target compound is electron-withdrawing, which could stabilize the pyrimidine ring and enhance interactions with polar residues in enzymatic targets (e.g., ATP synthase or COX-2) .
- In contrast, methyl or allyl groups at position 6 (e.g., ) reduce steric hindrance but may decrease metabolic stability .
Amine Substituents at Position 7 :
- The unmodified amine in the target compound differs from pyridin-2-ylmethylamine or cyclopentylamine in analogs. This may reduce off-target effects (e.g., hERG inhibition) observed in N-(pyridin-2-ylmethyl) derivatives .
Therapeutic Potential
- Anti-Mycobacterial Activity : While 4-fluorophenyl analogs dominate in anti-M. tb studies (IC₅₀ <1 µM), the target compound’s 4-chlorophenyl group could offer broader-spectrum activity against resistant strains .
- Anticancer Activity : A related 4-chlorophenyl-triazole-pyran hybrid () inhibits MCF-7 cells (IC₅₀ =15.3 µM), suggesting the target compound’s sulfonyl group may enhance cytotoxicity .
- COX-2 Selectivity : A 4-fluorophenyl-methylsulfonyl analog () shows COX-2 selectivity, implying the target compound could be repurposed for inflammation .
Méthodes De Préparation
Condensation of Aminopyrazoles with β-Ketoesters
The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation between 5-aminopyrazoles and β-ketoesters. For instance, 5-amino-3-(4-chlorophenyl)-1H-pyrazole reacts with ethyl acetoacetate under reflux conditions in ethanol to yield 3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. This step establishes the fused heterocyclic system while positioning the 4-chlorophenyl group at C3. The reaction proceeds via enamine formation, followed by intramolecular cyclization, as evidenced by analogous syntheses of pyrazolo[1,5-a]pyrimidines.
Alternative Routes Using Malonate Derivatives
Diethyl malonate serves as an effective cyclization agent for aminopyrazoles. In a representative procedure, 5-amino-3-(4-chlorophenyl)-1H-pyrazole reacts with diethyl malonate in the presence of sodium ethoxide, yielding 6-hydroxy-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. The hydroxyl group at C6 provides a handle for subsequent functionalization, though this intermediate requires protection or conversion to a leaving group for further reactions.
Chlorination and Halogenation Techniques
Phosphorus Oxychloride-Mediated Chlorination
Chlorination of hydroxyl groups at C6 and C7 is achieved using phosphorus oxychloride (POCl₃) with tetramethylammonium chloride (TMAC) as a catalyst. For example, treating 6-hydroxy-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with POCl₃ at 110°C for 4 hours yields 6,7-dichloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine. This step is critical for introducing reactive halogen atoms at positions 6 and 7, enabling subsequent nucleophilic substitutions.
Regioselectivity in Dichloro Intermediate Reactivity
The dichloro intermediate exhibits distinct reactivity at C6 and C7 due to electronic differences. Computational studies suggest that the C7 chlorine is more electrophilic owing to proximity to the electron-withdrawing pyrazole nitrogen, making it preferential for amination. Conversely, the C6 chlorine undergoes substitution with sulfur nucleophiles, as demonstrated in methylthio group installations.
Introduction of the Methylsulfonyl Group
Thioether Formation via Nucleophilic Substitution
The C6 chlorine in 6,7-dichloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is displaced by sodium methanethiolate (NaSMe) in anhydrous dimethylformamide (DMF) at 80°C, yielding 6-(methylthio)-7-chloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine. This reaction requires rigorous exclusion of moisture to prevent hydrolysis of the thioether.
Oxidation of Thioether to Sulfonyl Group
The methylthio group at C6 is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours. This step proceeds quantitatively, as confirmed by the disappearance of the S–CH₃ proton signal (δ ~2.5 ppm) in ¹H-NMR and the emergence of a sulfonyl resonance at δ 3.2 ppm. Alternative oxidants like Oxone® in methanol/water mixtures also achieve high yields but require longer reaction times.
Amination at Position 7
Ammonia-Mediated Nucleophilic Substitution
The C7 chlorine in 6-(methylsulfonyl)-7-chloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine undergoes substitution with aqueous ammonia (28% w/w) in a sealed tube at 120°C for 12 hours. This method affords the 7-amine derivative in 65–70% yield, though competing hydrolysis to the 7-hydroxyl byproduct necessitates careful pH control (pH 9–10).
Catalytic Amination Using Copper Complexes
Palladium or copper catalysts enhance amination efficiency. Employing CuI (10 mol%), L-proline (20 mol%), and potassium phosphate in dioxane at 100°C for 24 hours achieves 85% yield of the target amine. This approach minimizes hydrolysis and is scalable for gram-quantity syntheses.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of a related compound, 1-(4-chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, confirms the equatorial orientation of the methylsulfonyl group and planarity of the pyrazolo[1,5-a]pyrimidine core. These data support the structural assignment of the target compound.
Yield Optimization and Scalability
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethyl acetoacetate, EtOH, reflux | 78 | 95 |
| Chlorination | POCl₃, TMAC, 110°C | 92 | 98 |
| Methylthio Substitution | NaSMe, DMF, 80°C | 88 | 97 |
| Oxidation | H₂O₂, AcOH, 60°C | 95 | 99 |
| Amination | NH₃(aq), sealed tube, 120°C | 68 | 96 |
| Catalytic Amination | CuI, L-proline, K₃PO₄, dioxane, 100°C | 85 | 98 |
Q & A
Q. What computational methods are effective for predicting the bioactivity of novel derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess conformational stability (e.g., RMSD < 2 Å) .
- Deep Learning Models : Train neural networks on ChEMBL datasets to predict IC₅₀ values for virtual libraries .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for methylsulfonyl vs. sulfonamide analogs with Schrödinger’s FEP+ .
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